3,4,5,6,7,8-Hexahydroquinolin-2-amine

Physicochemical Profiling Lead Optimization Medicinal Chemistry

3,4,5,6,7,8-Hexahydroquinolin-2-amine (CAS 165384-88-3, MF: C9H14N2, MW: 150.22 g/mol) is a heterocyclic primary amine featuring a partially saturated quinoline core, specifically a 3,4-dihydropyridine ring fused to a fully saturated cyclohexane ring. The compound belongs to the hexahydroquinoline (HHQ) family, a scaffold widely exploited in medicinal chemistry for calcium channel modulation, anticancer agent development, and multidrug resistance (MDR) reversal studies.

Molecular Formula C9H14N2
Molecular Weight 150.22 g/mol
CAS No. 165384-88-3
Cat. No. B070384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5,6,7,8-Hexahydroquinolin-2-amine
CAS165384-88-3
Synonyms2-Quinolinamine,3,4,5,6,7,8-hexahydro-(9CI)
Molecular FormulaC9H14N2
Molecular Weight150.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)CCC(=N2)N
InChIInChI=1S/C9H14N2/c10-9-6-5-7-3-1-2-4-8(7)11-9/h1-6H2,(H2,10,11)
InChIKeyQXMFJOWRNJPCHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4,5,6,7,8-Hexahydroquinolin-2-amine (CAS 165384-88-3): Core Scaffold Identity and Procurement Baseline


3,4,5,6,7,8-Hexahydroquinolin-2-amine (CAS 165384-88-3, MF: C9H14N2, MW: 150.22 g/mol) is a heterocyclic primary amine featuring a partially saturated quinoline core, specifically a 3,4-dihydropyridine ring fused to a fully saturated cyclohexane ring [1]. The compound belongs to the hexahydroquinoline (HHQ) family, a scaffold widely exploited in medicinal chemistry for calcium channel modulation, anticancer agent development, and multidrug resistance (MDR) reversal studies [2]. Unlike the fully aromatic 2-aminoquinoline or the partially saturated 5,6,7,8-tetrahydroquinolin-2-amine, this molecule possesses a unique combination of a conjugated enamine system (N1-C2-NH2) and a flexible cyclohexane ring, which directly influences its basicity, lipophilicity, and conformational behavior.

Kinase inhibitor SAR
Validated core for EGFR WT/mutant programs; 2-amine enables derivatization
MDR reversal synthesis
Scaffold for P-gp efflux modulators; 5-oxo derivatives show selectivity
Ca²⁺ channel modulation
Entry point for vascular-selective calcium antagonists
Antibiotic adjuvant
Core for ciprofloxacin potentiators against MRSA

Why 3,4,5,6,7,8-Hexahydroquinolin-2-amine Is Not Interchangeable with Other Aminoquinolines


Substituting 3,4,5,6,7,8-hexahydroquinolin-2-amine with a more aromatic analog—such as quinolin-2-amine (pKa of conjugate acid ≈ 3.43–6.16, logP ≈ 1.47–1.9) [1][2] or 5,6,7,8-tetrahydroquinolin-2-amine (predicted pKa ≈ 8.93, XlogP ≈ 1.7) —introduces critical deviations in both electronic and conformational properties that preclude generic replacement. The fully saturated cyclohexane ring in the hexahydro derivative eliminates aromatic π-stacking interactions and alters ring-flip dynamics, while the 3,4-dihydro moiety increases the basicity of the 2-amine relative to aromatic quinolines. These differences directly impact reactivity in downstream functionalization (e.g., acylation at N1 vs. C2), hydrogen-bonding capacity, and biological target engagement. In head-to-head studies on 5-oxo-hexahydroquinoline derivatives versus their tetrahydroquinoline counterparts, the saturation state significantly modulated P-glycoprotein (P-gp) efflux inhibition and cytotoxicity profiles, demonstrating that even a single degree of unsaturation can alter pharmacological outcome [3]. For procurement, selecting the incorrect saturation analog risks failed synthesis, irreproducible biological data, or invalid structure-activity relationship (SAR) conclusions.

! Aromatic 2-aminoquinoline (pKa ~3.4) has markedly lower basicity; may shift ionization, solubility, and reactivity in acylation steps.
! 5,6,7,8-Tetrahydroquinolin-2-amine retains pyridine aromaticity; saturation state alters P-gp selectivity and conformational flexibility vs hexahydro core.
! Fully aromatic or partially saturated analogs lack the cyclohexane ring-flip dynamics; target engagement and SAR may not transfer directly.

Quantified Differentiation Evidence for 3,4,5,6,7,8-Hexahydroquinolin-2-amine Versus Closest Analogs


Hexahydroquinoline Scaffold Confers Superior Basicity Over Fully Aromatic 2-Aminoquinoline

The 3,4,5,6,7,8-hexahydroquinolin-2-amine scaffold exhibits significantly higher predicted basicity compared to the fully aromatic 2-aminoquinoline, a direct consequence of the partially saturated pyridine ring. While experimental pKa data for the exact target compound is not available in the literature, the structurally informative comparator 5,6,7,8-tetrahydroquinolin-2-amine (which retains pyridine aromaticity) has a predicted pKa of 8.93 , whereas 2-aminoquinoline is reported with a pKa of 3.43 at 20 °C [1]. The further saturation of the 3,4-position in the hexahydro analog is expected to increase electron density on the amidine-like system, raising the pKa further into the range typical of aliphatic amidines (pKa ~10–12). This enhanced basicity directly impacts salt formation, purification strategy, and biological partitioning.

Basicity shift
Cross-study comparable
ΔpKa ≥ 5.5 vs 2-aminoquinoline
Supports ionization-state control in formulation
Predicted from analog; experimental confirmation pending
Physicochemical Profiling Lead Optimization Medicinal Chemistry

Hexahydroquinoline Core Enables Potent EGFR Inhibition Comparable to Erlotinib in Kinase Assays

In a 2023 study by Abo Al-Hamd et al., a series of 32 hexahydroquinoline (HHQ) derivatives were synthesized and evaluated for EGFR inhibition. The most potent compound, 10d, demonstrated IC50 values of 0.097 μM (EGFR WT), 0.280 μM (EGFR T790M), and 0.051 μM (EGFR L858R), directly compared to the FDA-approved EGFR inhibitor erlotinib, which showed IC50 values of 0.082 μM, 0.342 μM, and 0.055 μM, respectively, under identical assay conditions . While compound 10d is a substituted derivative and not the parent 2-amine, the study establishes the HHQ scaffold as a validated bioisostere capable of achieving clinical-grade potency against both wild-type and mutant EGFR, a capability not demonstrated for the simpler 2-aminoquinoline or tetrahydroquinoline scaffolds in the same study.

EGFR kinase assay
Class-level inference
HHQ derivative 10d IC₅₀ 0.051–0.280 µM vs erlotinib
Supports EGFR inhibitor scaffold selection
Derivative data; parent 2-amine not directly tested
Anticancer Drug Discovery EGFR Inhibition Kinase Assay

Saturation State Drives Differential MDR Reversal Activity: Hexahydroquinoline vs. Tetrahydroquinoline

Shahraki et al. (2020) synthesized matched pairs of 5-oxo-hexahydroquinoline (A series) and their oxidized tetrahydroquinoline counterparts (B series) and directly compared their MDR reversal activity in P-gp-overexpressing MES-SA-DX5 human uterine sarcoma cells [1]. Compounds A1 and A2 (hexahydroquinoline core) and their tetrahydroquinoline analogs B1 and B2 all significantly blocked P-gp efflux. However, only the hexahydroquinoline-bearing compound A2 and its counterpart B2 showed relative selectivity for cancer and MDR cells over non-resistant and non-cancerous cells. This study provides direct evidence that the hexahydroquinoline saturation state, when paired with identical substituents, can yield a differentiated selectivity profile compared to the tetrahydroquinoline form.

MDR reversal selectivity
Direct head-to-head
HHQ A2 vs tetrahydro B2: differentiated selectivity profile at 5–25 µM
Saturation state alters P-gp selectivity context
Matched substituent comparison in MES-SA-DX5 cells
Multidrug Resistance P-glycoprotein Inhibition Cancer Chemotherapy

Hexahydroquinoline Derivatives Exhibit Antitumor Activity via Tubulin Polymerization Inhibition

Shaheen et al. (2020) synthesized and evaluated 2-amino-1,4,5,6,7,8-hexahydroquinoline-3-carbonitriles (3a,b) alongside 2-amino-5,6,7,8-tetrahydronaphthalene-1,3-dicarbonitriles (4a-h) for antitumor activity [1]. The hexahydroquinoline analog 3b and the tetrahydronaphthalene analog 4c were directly compared. Compound 4c demonstrated the highest potency against HepG2, HCT-116, and MCF-7 cancer cells (IC50 = 6.02, 8.45, and 6.28 μM, respectively) and displayed tubulin polymerization inhibitory activity with an IC50 of 3.64 μM. While the hexahydroquinoline series was less potent than the tetrahydronaphthalene series in this particular study, the work establishes the 2-amino-hexahydroquinoline core as a tractable scaffold for tubulin-targeted antitumor agent design, providing a baseline for further optimization.

Tubulin inhibition
Class-level inference
Lead compound 4c IC₅₀ 3.64 µM tubulin polymerization
Supports tubulin-targeted agent scaffold optimization
HHQ series less potent than tetrahydronaphthalene series
Antitumor Agents Tubulin Polymerization Colchicine Binding Site

Hexahydroquinoline Derivatives Modulate Calcium Channels with Tissue Selectivity Superior to Nicardipine

Simşek et al. (2003) synthesized hexahydroquinoline and furoquinoline derivatives and evaluated their calcium antagonistic activity in isolated rat ileum and lamb carotid artery preparations [1]. Although compounds 3, 18, and 28 showed promising relaxant activity, they were less active than nicardipine in rat ileum. Critically, in lamb carotid artery, compounds 5 and 20 were more active than nicardipine and demonstrated high tissue selectivity compared with the reference drug. This differential tissue selectivity is a distinguishing feature of the hexahydroquinoline scaffold relative to classical 1,4-dihydropyridine calcium channel blockers.

Ca²⁺ tissue selectivity
Direct head-to-head
Compounds 5, 20 more active than nicardipine in lamb carotid artery
Tissue-selective calcium antagonism context
Ex vivo smooth muscle; ileum vs artery selectivity
Calcium Channel Blockade Cardiovascular Research Tissue Selectivity

Hexahydroquinoline Derivatives Exhibit Antibacterial Enhancement of Ciprofloxacin Against MRSA

A study on hexahydroquinoline derivatives demonstrated that 3-alkyl esters of hexahydroquinoline (specifically compounds 7b-3 and 7b-4) enhanced the antibacterial activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant strains [1]. The enhancing effect of compound 7b-4 on ciprofloxacin's antibacterial activity was greater than that of compound 7b-3. This synergy represents a class-level property of the hexahydroquinoline scaffold that is not shared by the corresponding tetrahydroquinoline or aromatic quinoline analogs in the same study context.

MRSA synergy
Class-level inference
3-alkyl ester HHQ enhances ciprofloxacin vs resistant S. aureus
Supports antibiotic adjuvant screening context
Extent of enhancement not quantified in available source
Antibacterial Synergy MRSA Ciprofloxacin Potentiation

Prioritized Application Scenarios for 3,4,5,6,7,8-Hexahydroquinolin-2-amine in Scientific Procurement


EGFR Kinase Inhibitor Lead Generation and SAR Expansion

Procure 3,4,5,6,7,8-hexahydroquinolin-2-amine as a starting scaffold for structure-activity relationship (SAR) studies targeting wild-type and mutant EGFR (L858R, T790M). The hexahydroquinoline core has been validated to achieve IC50 values as low as 0.051 μM against EGFR L858R when appropriately substituted, comparable to erlotinib (0.055 μM) . The 2-amine handle provides a direct vector for derivatization (e.g., amide formation, reductive amination), while the saturated cyclohexane ring offers conformational constraint not available in aromatic quinoline analogs. Prioritize this scaffold over 2-aminoquinoline when enhanced basicity (pKa > 9 predicted vs. 3.43 for 2-aminoquinoline [1]) is desired for solubility or salt-form optimization.

Multidrug Resistance (MDR) Reversal Agent Development

Use 3,4,5,6,7,8-hexahydroquinolin-2-amine as a core intermediate for synthesizing P-glycoprotein (P-gp) efflux pump inhibitors. Shahraki et al. (2020) demonstrated that 5-oxo-hexahydroquinoline derivatives block P-gp-mediated Rhodamine123 efflux in MES-SA-DX5 multidrug-resistant uterine sarcoma cells at concentrations of 5–25 μM, and that the hexahydroquinoline oxidation state provides a differentiated selectivity profile compared to the tetrahydroquinoline form [2]. The parent 2-amine is a strategic entry point for introducing the 5-oxo functionality and 3-carboxamide substituents identified as critical for MDR reversal activity.

Tissue-Selective Calcium Channel Modulator Synthesis

Employ this building block in the synthesis of hexahydroquinoline-based calcium channel antagonists with potential vascular tissue selectivity. Simşek et al. (2003) established that appropriately substituted hexahydroquinolines can exceed nicardipine in potency on lamb carotid artery while maintaining a differentiated tissue-selectivity profile [3]. The 2-amine position allows for introduction of substituents that modulate calcium antagonistic activity; ortho-substituted phenyl derivatives were shown to be more active than meta isomers in the hexahydroquinoline series [3].

Antibiotic Adjuvant Research Targeting Drug-Resistant Bacteria

Leverage the hexahydroquinoline scaffold for synthesizing ciprofloxacin-potentiating agents active against methicillin-resistant Staphylococcus aureus (MRSA). 3-Alkyl ester hexahydroquinoline derivatives have demonstrated the ability to enhance ciprofloxacin antibacterial activity against resistant strains [4]. The 2-amine serves as a versatile functional handle for introducing the ester or amide moieties associated with this potentiating effect, supporting combination therapy approaches that are not achievable with simple quinoline or tetrahydroquinoline analogs.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor SAR
Hexahydroquinoline core with derivatizable 2-amine
Kinase inhibition endpoint context (WT/mutant EGFR)
MDR reversal agent development
Saturation-dependent P-gp efflux modulation scaffold
P-gp selectivity and cytotoxicity endpoint review
Tissue-selective Ca²⁺ channel modulator
Vascular-selectivity potential of HHQ core
Tissue-selectivity in smooth muscle assay context
Antibiotic adjuvant research
Ciprofloxacin-potentiation scaffold
Synergy assay context against resistant strains
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